molecular formula C7H6ClF2NO B1432514 5-Chloro-2-(2,2-difluoroethoxy)pyridine CAS No. 1553333-96-2

5-Chloro-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B1432514
CAS No.: 1553333-96-2
M. Wt: 193.58 g/mol
InChI Key: IBHCFNRGSWDBBV-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2-difluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H6ClF2NO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 5-chloropyridine with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2,2-difluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(2,2-difluoroethoxy)pyridine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine
  • 5-Chloro-2,3-difluoropyridine
  • 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Comparison: Compared to similar compounds, 5-Chloro-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and stability, making it suitable for various applications. Additionally, the specific positioning of the chlorine and difluoroethoxy groups on the pyridine ring can influence the compound’s biological activity and interactions with molecular targets .

Properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCFNRGSWDBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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